(Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is a specific peptide derived from the amyloid precursor protein, which plays a crucial role in neurobiology and is implicated in Alzheimer's disease. This peptide corresponds to a segment of the amyloid precursor protein that includes the amino acids from positions 667 to 676, with a focus on the valine at position 671. The amyloid precursor protein itself is a transmembrane protein that undergoes proteolytic processing to generate amyloid beta peptides, which are central to the pathogenesis of Alzheimer's disease.
The peptide is synthesized based on the sequence of the amyloid precursor protein, which is expressed in various tissues, especially in the central nervous system. It can be obtained through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of peptides.
This compound falls under the category of peptide and is classified as a fragment of the amyloid precursor protein. It is particularly relevant in studies related to neurodegenerative diseases, especially Alzheimer's disease, due to its role in amyloid plaque formation.
The synthesis of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves:
The molecular formula for (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is . The structure consists of a linear sequence of amino acids that fold into specific conformations based on interactions among side chains.
While detailed crystallographic data for this specific peptide may not be available, structural predictions can be made based on known structures of similar peptides. The presence of hydrophobic regions suggests potential interactions with lipid membranes, which are critical for its biological function.
The primary chemical reactions involving (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) include:
The mechanism by which (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) exerts its effects involves several steps:
Studies have shown that oligomeric forms of amyloid beta peptides are more toxic than monomeric forms, contributing significantly to neurodegeneration observed in Alzheimer’s disease .
Relevant analyses often involve determining solubility profiles and stability under physiological conditions .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: